h-Glu-ala-leu-phe-gln-pna

Description

Significance of Synthetic Chromogenic Peptide Substrates in Enzyme Characterization

Synthetic chromogenic peptide substrates are indispensable tools in modern enzyme characterization. scbt.com These molecules are composed of a peptide sequence, which is recognized and cleaved by a specific enzyme, and a chromophore, a chemical group that produces a visible color change upon cleavage. dcfinechemicals.com This color change, which can be measured spectrophotometrically, is directly proportional to the enzymatic activity. dcfinechemicals.com

The primary advantage of using chromogenic substrates lies in their ability to provide a simple, rapid, and continuous measure of enzyme activity. scbt.comdcfinechemicals.com This allows researchers to determine key enzymatic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat), which are fundamental to understanding enzyme kinetics. nih.gov Furthermore, the specificity of the peptide sequence allows for the targeted assay of a single enzyme even within a complex mixture of proteins, a significant advantage in biological samples like plasma. oup.com The use of these substrates is crucial in various fields, including clinical diagnostics, drug discovery, and fundamental biochemical research. dcfinechemicals.comnih.gov

Role of h-Glu-ala-leu-phe-gln-pna as a Model Substrate for Protease Studies

The specific peptide sequence of this compound makes it a valuable model substrate for studying certain proteases. The "pna" at the end of the sequence stands for p-nitroanilide, a common chromophore that, when cleaved from the peptide, releases a yellow color that can be measured at 405 nm. haemochrom.de

This particular substrate is recognized and cleaved by several viral proteases. For instance, it is a known substrate for the Chiba virus 3C-like protease (CVP). medchemexpress.commedchemexpress.com It is also utilized to assay the activity of human rhinovirus-14 (HRV-14) 3C protease, an enzyme that is a key target for the development of antiviral drugs. vwr.combachem.comavantorsciences.com The hydrolysis of the substrate, specifically at the Gln-pNA bond, provides a direct measure of the protease's activity. nih.gov The kinetic parameters of this interaction, such as the kcat/Km value, provide crucial information about the enzyme's efficiency. For HRV-14 3C protease, the kcat/Km value for the hydrolysis of this compound has been determined to be 840 M⁻¹s⁻¹. vwr.combachem.com

The utility of this compound extends to its use in defining enzyme units. For example, one unit of HRV-3C protease is defined as the amount of enzyme required to digest 1 nmole of this compound per hour at 0 °C under specific buffer conditions. sigmaaldrich.com

Evolution of Chromogenic Substrate Applications in Biochemical Research

The application of chromogenic substrates in biochemical research has evolved significantly since their introduction in the early 1970s. nih.gov Initially, their use was largely confined to specialized research laboratories, partly due to high costs and the need for manual assay procedures. nih.gov The first chromogenic substrates for serine proteases, such as Benzoyl-Arginine-p-Nitroanilide (BAPNA), had limited selectivity. slideshare.net

Over time, extensive research led to the synthesis of a vast array of peptide sequences, resulting in substrates with high specificity and reactivity for a wide range of enzymes. slideshare.net This expanded their application to various fields, including the study of enzymes involved in blood coagulation, fibrinolysis, and the complement system. nih.govhaemochrom.de The development of automated methods and microtiter plate assays has made the use of chromogenic substrates more accessible and widespread in hospital and clinical chemistry laboratories. nih.gov

Beyond p-nitroanilide-based substrates, the technology has expanded to include fluorogenic substrates, which offer even greater sensitivity. oup.comgoogle.com These substrates utilize fluorophores like 7-amino-4-methylcoumarin (B1665955) (AMC), which release a fluorescent signal upon enzymatic cleavage. google.com This continuous evolution ensures that chromogenic and fluorogenic substrates remain powerful and relevant tools in the ever-advancing field of biochemistry. scbt.com

Structure

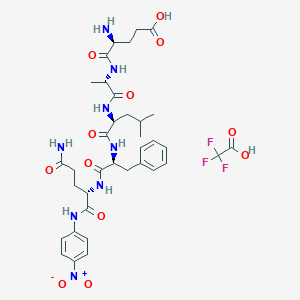

2D Structure

Properties

IUPAC Name |

(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-(4-nitroanilino)-1,5-dioxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H46N8O10.C2HF3O2/c1-19(2)17-26(40-30(46)20(3)37-31(47)24(35)13-16-29(44)45)33(49)41-27(18-21-7-5-4-6-8-21)34(50)39-25(14-15-28(36)43)32(48)38-22-9-11-23(12-10-22)42(51)52;3-2(4,5)1(6)7/h4-12,19-20,24-27H,13-18,35H2,1-3H3,(H2,36,43)(H,37,47)(H,38,48)(H,39,50)(H,40,46)(H,41,49)(H,44,45);(H,6,7)/t20-,24-,25-,26-,27-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVOOAVQMUHPGON-FEDHPFBJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C(C)NC(=O)C(CCC(=O)O)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)[C@H](CCC(=O)O)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H47F3N8O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

840.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological Approaches in the Synthesis and Physicochemical Characterization of H Glu Ala Leu Phe Gln Pna

Solid-Phase Peptide Synthesis Strategies for h-Glu-ala-leu-phe-gln-pna

Solid-Phase Peptide Synthesis (SPPS) is the predominant strategy for the chemical synthesis of peptides like this compound. This method involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. A key advantage of SPPS is the ability to drive coupling reactions to completion using excess reagents, which can then be easily removed by simple washing and filtration steps, thus avoiding complex purification of intermediate products.

The most common approach for synthesizing this peptide utilizes the Fluorenylmethoxycarbonyl (Fmoc) Nα-protection strategy in combination with acid-labile side-chain protecting groups (tBu, Boc, Trt). The synthesis proceeds from the C-terminus to the N-terminus. A suitable resin, such as a Rink Amide resin, is typically used to generate a C-terminal amide upon final cleavage. The synthesis cycle involves two main steps:

Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound amino acid or peptide is removed using a basic solution, typically 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF).

Amino Acid Coupling: The next Nα-Fmoc-protected amino acid is activated and coupled to the newly freed N-terminus of the resin-bound peptide. Common coupling reagents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive such as OxymaPure, or uronium/aminium salts like HATU with an organic base such as N,N-diisopropylethylamine (DIEA).

This cycle is repeated for each amino acid in the sequence (Phe, Leu, Ala, Glu). The side chains of glutamic acid (Glu) and glutamine (Gln) require protection to prevent side reactions. After the full peptide sequence is assembled, the final step is the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups. This is typically achieved by treating the peptidyl-resin with a strong acid cocktail, most commonly 95% trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane (B1312306) (TIS) to quench reactive carbocations generated from the protecting groups.

| Amino Acid Residue | Fmoc-Protected Derivative | Side-Chain Protecting Group | Purpose of Protection |

|---|---|---|---|

| Glutamine (Gln) | Fmoc-Gln(Trt)-OH | Trityl (Trt) | Prevents side-chain amide dehydration or participation in side reactions. |

| Phenylalanine (Phe) | Fmoc-Phe-OH | None | Side chain is generally non-reactive under standard SPPS conditions. |

| Leucine (Leu) | Fmoc-Leu-OH | None | Side chain is non-reactive. |

| Alanine (B10760859) (Ala) | Fmoc-Ala-OH | None | Side chain is non-reactive. |

| Glutamic Acid (Glu) | Fmoc-Glu(OtBu)-OH | tert-Butyl (OtBu) | Protects the side-chain carboxylic acid from reacting during coupling steps. |

Advanced Purification Techniques for this compound Purity and Homogeneity

Following synthesis and cleavage from the resin, the crude peptide product is a mixture containing the target peptide along with various impurities. bachem.com These impurities can include deletion sequences (from incomplete coupling), truncated sequences, and peptides with remaining protecting groups or other modifications. bachem.compepdd.com Achieving high purity and homogeneity is essential for the peptide's use as a reliable biochemical substrate.

The standard and most powerful method for the purification of synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). bachem.compepdd.comamericanpeptidesociety.orgnih.gov This technique separates molecules based on their hydrophobicity. hplc.eu The crude peptide mixture is dissolved in an aqueous solvent and loaded onto an HPLC column packed with a nonpolar stationary phase, typically silica (B1680970) chemically modified with C18 alkyl chains. bachem.comhplc.eu

The separation is achieved by eluting the peptides with a gradient of increasing organic solvent concentration, most commonly acetonitrile, in water. bachem.comhplc.eu A small amount of an ion-pairing agent, typically 0.1% TFA, is added to both solvents to improve peak shape and resolution. During the gradient, more hydrophilic impurities elute first, while the desired peptide and more hydrophobic impurities are retained longer on the column. The elution is monitored by UV absorbance, typically at 210-220 nm, which detects the peptide bonds. Fractions are collected across the elution profile, and those containing the pure peptide are identified by analytical HPLC.

| Parameter | Typical Condition | Rationale |

|---|---|---|

| Stationary Phase | C18-modified silica (wide pore, e.g., 300 Å) | Provides a hydrophobic surface for peptide interaction. Wide pores are suitable for larger molecules like peptides. |

| Mobile Phase A | 0.1% TFA in Water | A polar solvent that promotes peptide binding to the stationary phase. TFA acts as an ion-pairing agent. |

| Mobile Phase B | 0.1% TFA in Acetonitrile | A non-polar organic solvent used to elute the peptide from the column. |

| Elution Method | Linear Gradient (e.g., 5% to 65% B over 60 min) | Gradually increasing hydrophobicity of the mobile phase allows for differential elution of peptides based on their individual hydrophobic character. |

| Detection | UV absorbance at 210-220 nm | Wavelength at which the peptide backbone amide bonds absorb light, allowing for detection of all peptide fragments. |

After the appropriate fractions are pooled, the final step is the removal of the purification solvents to yield the peptide as a solid. This is accomplished through lyophilization, or freeze-drying. verifiedpeptides.comnbinno.compepdd.com This process involves freezing the aqueous peptide solution and then reducing the pressure to allow the frozen water to sublimate directly from a solid to a gas. uk-peptides.com Lyophilization is a gentle drying method that avoids the structural damage that can be caused by heat, resulting in a stable, fluffy white powder that can be accurately weighed and stored for long periods at -20°C. nbinno.comgenscript.com

Spectroscopic and Mass Spectrometric Methods for Structural Validation of this compound

Once the peptide is purified, its identity and structural integrity must be rigorously confirmed. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the principal analytical techniques used for this purpose. nih.govnmims.edu

Mass spectrometry is used to confirm that the purified peptide has the correct molecular weight. nih.govspringernature.com The two most common soft ionization techniques for peptide analysis are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI). semanticscholar.orgcreative-proteomics.comacs.orgresearchgate.net

ESI-MS is often coupled with liquid chromatography (LC-MS). It is particularly useful for generating multiply charged ions from peptides in solution, which allows for the analysis of high-mass molecules on instruments with a lower mass-to-charge (m/z) range. creative-proteomics.comacs.org The resulting mass spectrum confirms the molecular mass of the parent ion.

MALDI-Time of Flight (TOF)-MS involves co-crystallizing the peptide with a UV-absorbing matrix. A laser pulse desorbs and ionizes the peptide, which typically forms singly charged ions. creative-proteomics.comresearchgate.net The time it takes for the ion to travel through a flight tube to the detector is proportional to its m/z, providing a very accurate mass measurement. creative-proteomics.com High-resolution mass spectrometry (HRMS) can provide mass accuracy to within a few parts per million, confirming the elemental composition. resolvemass.ca

While MS confirms the correct mass, it does not typically confirm the amino acid sequence or rule out isomeric arrangements (e.g., Leu vs. Ile). For this, NMR spectroscopy is a powerful tool. nmims.eduuzh.chspringernature.com Two-dimensional (2D) NMR experiments are performed on a concentrated solution of the peptide.

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) experiments are used to identify the spin systems of the individual amino acid residues by revealing scalar couplings between protons within the same residue. nmims.edu

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about protons that are close in space (typically <5 Å), including those on different residues. uzh.ch Sequential NOEs between the amide proton of one residue and protons on the preceding residue (Hα, Hβ) are used to confirm the amino acid sequence. uzh.ch

Together, these NMR experiments allow for the sequence-specific assignment of proton resonances and provide definitive proof of the peptide's primary structure. uzh.ch

Enzymatic Hydrolysis Kinetics and Mechanistic Elucidation Involving H Glu Ala Leu Phe Gln Pna

Quantification of h-Glu-ala-leu-phe-gln-pna Hydrolysis Rates

The rate of enzymatic hydrolysis of this compound is commonly quantified using spectrophotometry. The substrate itself is nearly colorless, but upon enzymatic cleavage of the Gln-pNA bond, the product p-nitroaniline is released. This product has a distinct yellow color and exhibits a strong absorbance maximum at wavelengths typically ranging from 380 to 410 nm, depending on the pH of the solution.

The quantification process involves monitoring the increase in absorbance at the optimal wavelength over time. According to the Beer-Lambert law, the change in absorbance is directly proportional to the concentration of the product formed. The initial rate of the reaction (v₀) can be calculated from the linear portion of the absorbance versus time plot using the molar extinction coefficient (ε) of p-nitroaniline under the specific assay conditions (pH, temperature, solvent). The rate of hydrolysis is typically expressed in units of concentration per unit time (e.g., μM/s).

Table 1: Hypothetical Data for Hydrolysis Rate Determination of this compound

| Time (seconds) | Absorbance at 405 nm | Concentration of p-nitroaniline (μM)* |

| 0 | 0.050 | 0.0 |

| 30 | 0.175 | 12.6 |

| 60 | 0.300 | 25.3 |

| 90 | 0.425 | 37.9 |

| 120 | 0.550 | 50.5 |

| 150 | 0.675 | 63.1 |

| 180 | 0.800 | 75.8 |

*Calculated assuming a molar extinction coefficient (ε) for p-nitroaniline of 9,900 M⁻¹cm⁻¹ at pH 7.5 and a path length of 1 cm.

Determination of Steady-State Kinetic Parameters (Kₘ, kₖₐₜ) for this compound with Target Enzymes

Steady-state kinetics provide fundamental insights into the efficiency and affinity of an enzyme for its substrate. The key parameters, the Michaelis constant (Kₘ) and the catalytic constant (kₖₐₜ), are determined by measuring the initial hydrolysis rates at various concentrations of this compound while keeping the enzyme concentration constant.

Kₘ (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ). It is often used as an indicator of the affinity of the enzyme for the substrate; a lower Kₘ value generally corresponds to a higher affinity.

kₖₐₜ (Catalytic Constant or Turnover Number): Represents the maximum number of substrate molecules converted to product per enzyme molecule per unit of time. It is a measure of the enzyme's catalytic efficiency.

For serine proteases like chymotrypsin, which have a preference for cleaving after large hydrophobic residues (like Phenylalanine or Leucine) at the P1 position, the glutamine (Gln) in this compound would likely result in less efficient hydrolysis. nih.gov This would be reflected in a higher Kₘ and/or a lower kₖₐₜ compared to a preferred substrate.

Table 2: Comparative Steady-State Kinetic Parameters for Chymotrypsin

| Substrate | Kₘ (mM) | kₖₐₜ (s⁻¹) | kₖₐₜ/Kₘ (M⁻¹s⁻¹) |

| This compound (Hypothetical) | 1.5 | 5 | 3,333 |

| Suc-Ala-Ala-Pro-Phe-pNA (Typical) | 0.05 | 75 | 1,500,000 |

Pre-Steady-State Kinetic Analysis of this compound Interactions

While steady-state kinetics analyze the reaction once a stable rate is achieved, pre-steady-state kinetics focus on the initial moments of the enzymatic reaction, often on the millisecond timescale. nih.gov This approach allows for the resolution of individual steps in the catalytic mechanism, such as substrate binding, conformational changes, chemical transformation (acylation and deacylation for serine proteases), and product release. nih.govresearchgate.net

Influence of pH and Temperature on this compound Enzymatic Hydrolysis

The catalytic activity of enzymes is highly dependent on environmental factors like pH and temperature.

pH: The rate of this compound hydrolysis typically shows a bell-shaped curve as a function of pH. For many serine proteases, the optimal activity is observed between pH 7 and 8. nih.gov This pH profile is dictated by the ionization states of critical amino acid residues in the enzyme's active site, particularly the catalytic triad (B1167595) (e.g., Histidine-57 in chymotrypsin). nih.gov The protonation state of His-57 is crucial for its function as a general base catalyst during the acylation and deacylation steps. Deviations from the optimal pH lead to incorrect ionization states and a subsequent decrease in enzymatic activity.

Temperature: Enzymatic hydrolysis rates generally increase with temperature, as higher thermal energy leads to more frequent and energetic collisions between the enzyme and the substrate. However, this trend continues only up to an optimal temperature. Beyond this point, the enzyme begins to denature, losing its three-dimensional structure and catalytic function, which results in a rapid drop in activity. researchgate.net The optimal temperature represents a balance between maximizing the reaction rate and maintaining the structural integrity of the enzyme.

Table 3: Hypothetical Influence of pH and Temperature on the Catalytic Efficiency (kₖₐₜ/Kₘ) for this compound Hydrolysis

| pH (at 37°C) | Relative Activity (%) | Temperature (°C) (at pH 7.5) | Relative Activity (%) |

| 5.0 | 15 | 20 | 45 |

| 6.0 | 40 | 30 | 70 |

| 7.0 | 85 | 40 | 100 |

| 7.5 | 100 | 50 | 80 |

| 8.0 | 95 | 60 | 30 |

| 9.0 | 60 | 70 | 5 |

| 10.0 | 25 | 80 | <1 |

Isotopic Labeling Approaches for Investigating Catalytic Mechanisms Utilizing this compound

Isotopic labeling is a powerful technique for elucidating detailed enzymatic reaction mechanisms by studying the kinetic isotope effect (KIE). wikipedia.org The KIE is the change in the reaction rate that occurs when an atom in the reactant is replaced with one of its heavier isotopes (e.g., ¹³C for ¹²C, or ²H for ¹H). libretexts.org

By synthesizing this compound with an isotopic label at a specific position, researchers can determine whether the bond to that atom is broken or altered in the rate-determining step of the reaction. libretexts.org

Secondary KIE: A secondary KIE occurs when the isotopically substituted atom is not directly involved in bond breaking but is located near the reaction center. wikipedia.orglibretexts.org These effects are typically smaller and provide information about changes in hybridization or steric environment at that position during the transition state.

These studies provide granular detail about the transition states and the energetic landscape of the catalytic pathway, complementing the information gained from steady-state and pre-steady-state kinetic analyses.

Substrate Specificity Profiling and Enzyme Selectivity Mapping Using H Glu Ala Leu Phe Gln Pna

Comparative Enzymatic Activity of h-Glu-ala-leu-phe-gln-pna Across Diverse Protease Families

The utility of this compound as a substrate is largely defined by its high selectivity for a specific group of enzymes. Its sequence, particularly the glutamine (Gln) residue at the P1 position (the amino acid immediately preceding the cleavage site), makes it an excellent substrate for the 3C proteases (3Cpro) of human rhinoviruses (HRVs) and related 3C-like (3CLpro) proteases from other picornaviruses and caliciviruses. nih.govnih.govmdpi.com

HRV 3Cpro is a cysteine protease that, unusually, features a chymotrypsin-like serine protease fold. nih.gov This unique structure contributes to its distinct substrate specificity, rendering it insensitive to traditional cysteine protease inhibitors such as E-64. nih.gov The enzyme's primary function is to process the viral polyprotein at specific Gln-Gly junctions, a process essential for viral replication. nih.gov The substrate this compound mimics this recognition sequence, allowing for the specific measurement of HRV 3Cpro activity. nih.gov

Due to this stringent P1-Gln requirement, this compound exhibits minimal to no reactivity with proteases from other major families that have different substrate preferences. For instance, serine proteases like trypsin and chymotrypsin, which preferentially cleave after basic (Arg, Lys) or large hydrophobic (Phe, Tyr, Trp) residues at the P1 position, respectively, would not be expected to hydrolyze this substrate efficiently. Similarly, its activity with many other classes of cysteine proteases or metalloproteases is negligible unless they share the rare preference for glutamine at the P1 site. This high selectivity makes this compound a valuable reagent for specifically assaying 3C and 3C-like protease activity in complex biological mixtures with minimal off-target cleavage.

| Protease Family | Representative Enzyme | P1 Specificity | Expected Activity with this compound |

| Picornain-like Cysteine Protease | Human Rhinovirus 3C Protease | Glutamine (Gln) | High |

| Serine Protease (Trypsin-like) | Trypsin | Arginine (Arg), Lysine (Lys) | Negligible |

| Serine Protease (Chymotrypsin-like) | Chymotrypsin | Phenylalanine (Phe), Tyrosine (Tyr) | Negligible |

| Cysteine Protease (Papain-like) | Papain | Broad, prefers bulky hydrophobic residues | Negligible |

Elucidation of Enzyme Active Site Preferences via this compound and its Analogs

The peptide this compound and its analogs are instrumental in mapping the intricate architecture of the protease active site, which is composed of a series of subsites (S4, S3, S2, S1, S1', S2', etc.) that accommodate the corresponding amino acid residues of the substrate (P4, P3, P2, P1, P1', P2', etc.). By systematically altering the amino acid sequence of the substrate and measuring the resulting kinetic parameters (Kcat, Km, and Kcat/Km), researchers can infer the chemical and steric preferences of each subsite.

Studies on HRV 3C protease have revealed a profound specificity for Gln at the P1 position. nih.gov The S1 subsite of the enzyme contains key residues, such as His160 and Thr141, that form specific hydrogen bonds with the side chain of the P1-Gln, anchoring the substrate for catalysis. nih.gov Substituting Gln with other amino acids, even the structurally similar glutamic acid (Glu), can significantly reduce the efficiency of cleavage. nih.gov

The residues flanking the P1-Gln are also critical. Research has defined a minimum substrate length of six amino acids for efficient cleavage by HRV 3Cpro, with longer peptides often showing improved kinetics. nih.gov The identity of the residue at the P4 position (leucine in the canonical sequence) has been shown to be important for efficient processing. nih.gov Furthermore, the S1' subsite, which accommodates the residue following the cleavage site, is also highly stringent in HRV 3Cpro, typically accepting only small amino acids like glycine (B1666218) (Gly), alanine (B10760859) (Ala), or serine (Ser). nih.gov

By synthesizing analogs with modifications at these various positions, researchers can create a detailed map of the active site's requirements. This knowledge is not only fundamental to understanding the enzyme's biological function but is also crucial for designing highly specific and potent inhibitors, where peptide analogs are modified with warheads that covalently bind to the active site cysteine. nih.govrcsb.org

| Substrate Position | Modification | Impact on HRV 3C Protease Activity | Implication for Active Site Preference |

| P1 | Gln → Other Amino Acids | Drastic reduction in cleavage efficiency | S1 subsite is highly specific for Gln/Glu via key hydrogen bonds. nih.gov |

| P4 | Leu → Other Amino Acids | Can result in a significant decrease in Kcat/Km | S4 subsite prefers large hydrophobic residues for optimal binding. nih.govnih.gov |

| P1' | Gly → Large Amino Acids | Substantial reduction in cleavage | S1' subsite is sterically constrained, preferring small residues. nih.gov |

| Peptide Length | Truncation below 6 residues | Poor substrate binding and cleavage | Extended interactions across multiple subsites (P5, P4, etc.) are needed for efficient recognition. nih.gov |

High-Throughput Screening Methodologies for Enzyme Activity Profiling with this compound

The chromogenic nature of this compound makes it exceptionally well-suited for high-throughput screening (HTS) assays designed to identify protease inhibitors. nih.govresearchgate.net The substrate consists of the peptide sequence linked to a p-nitroaniline (pNA) group. In its intact form, the substrate is colorless. Upon proteolytic cleavage between the P1-Gln and the pNA moiety, free pNA is released, which imparts a distinct yellow color to the solution that can be quantified by measuring absorbance at or near 405 nm. nih.gov

This simple, robust, and continuous colorimetric assay can be readily adapted to a multi-well plate format (e.g., 96- or 384-well plates), allowing for the simultaneous testing of thousands of compounds from chemical libraries. nih.gov In a typical HTS setup, the protease, substrate, and a test compound are mixed in each well. Compounds that inhibit the protease will prevent the cleavage of the substrate, resulting in a lack of color development. This allows for the rapid identification of "hits" that can be selected for further characterization.

Beyond direct chromogenic assays, the core peptide sequence of this compound is often used to develop more sensitive HTS assays based on Fluorescence Resonance Energy Transfer (FRET). nih.govresearchgate.net In a FRET-based substrate, a fluorescent donor and a quencher molecule are attached to opposite ends of the peptide. In the intact substrate, the quencher suppresses the donor's fluorescence. Upon cleavage by the protease, the donor and quencher are separated, leading to a measurable increase in fluorescence. These FRET assays often provide a higher signal-to-background ratio and greater sensitivity, making them ideal for large-scale screening campaigns targeting picornaviral proteases. nih.gov

Development of Libraries and Screening Platforms Utilizing this compound

The known sequence of this compound serves as an invaluable scaffold for the development of sophisticated substrate libraries and screening platforms aimed at exploring protease specificity in greater detail or discovering substrates for related, uncharacterized enzymes. nih.gov These platforms employ combinatorial techniques to generate vast collections of peptide variants based on the core sequence.

One powerful approach is the use of positional scanning synthetic combinatorial libraries. In this method, a series of peptide pools are synthesized where one position (e.g., P4) is fixed with a specific amino acid, while all other positions contain a mixture of amino acids. By testing the protease against each of these pools, the optimal amino acid for each subsite can be determined systematically.

Cell-based platforms have also been developed to profile protease specificity. For example, the Yeast Endoplasmic Reticulum Sequestration Screening (YESS) system has been used to quantitatively map the substrate preferences of HRV 3C-P. nih.gov In this system, a library of substrates with randomized residues at key positions (e.g., P1, P1', P2') is expressed in yeast. Cleavage by the co-expressed protease releases a reporter, allowing for the selection and sequencing of the most efficiently cleaved peptides.

Furthermore, phage display technology offers another platform for substrate discovery. creative-biolabs.combiorxiv.org Libraries of peptides based on the EALFQ sequence can be expressed on the surface of bacteriophages. Phages displaying sequences that are efficiently cleaved by the target protease are released from an immobilized surface and can be enriched through successive rounds of selection, leading to the identification of optimal or novel substrate sequences. These library-based approaches are crucial for understanding the nuances of protease-substrate interactions and for developing highly selective probes and inhibitors. nih.gov

Applications of H Glu Ala Leu Phe Gln Pna in in Vitro Enzymatic Assay Development and Optimization

Design and Validation of Spectrophotometric Assays Utilizing h-Glu-ala-leu-phe-gln-pna

The fundamental principle behind using this compound in a spectrophotometric assay is the enzymatic cleavage of the amide bond between the C-terminal glutamine (Gln) residue and the p-nitroaniline (pNA) group. When the peptide is intact, the pNA moiety is colorless. However, upon hydrolysis by a specific protease, free p-nitroaniline is released, which has a distinct yellow color and a strong absorbance maximum at a specific wavelength, typically between 405 and 410 nm. tandfonline.comnih.gov

The design of the assay involves incubating the target enzyme with a known concentration of the this compound substrate in a suitable buffer. The rate of the enzymatic reaction is monitored over time by measuring the increase in absorbance at the appropriate wavelength. This rate of pNA release is directly proportional to the enzyme's activity under the given conditions. tandfonline.com The concentration of the product can be calculated using the Beer-Lambert law and the known molar extinction coefficient of p-nitroaniline (ε ≈ 8,800 M⁻¹cm⁻¹). nih.gov

This peptide sequence, Glu-Ala-Leu-Phe-Gln, has been identified as a substrate for viral proteases, such as the Chiba virus 3C-like protease (CVP) and the human rhinovirus-14 (HRV-14) 3C protease. bachem.commedchemexpress.commedchemexpress.com The latter is a key enzyme in the viral life cycle and a target for antiviral drug development. For instance, the HRV-14 3C protease was found to hydrolyze this substrate with a kcat/Km value of 840 M⁻¹s⁻¹. bachem.com

Validation of such an assay typically includes confirming the linearity of the reaction rate with respect to both time and enzyme concentration, determining the kinetic parameters (Km and Vmax), and assessing the assay's precision and sensitivity. The specificity of the substrate for the target enzyme is also a critical validation point, often confirmed by testing for cleavage by other, unrelated proteases. nih.gov

Table 1: Kinetic Parameters of this compound with a Viral Protease

| Enzyme | Substrate | kcat/Km (M⁻¹s⁻¹) |

|---|---|---|

| Human Rhinovirus-14 3C Protease | This compound | 840 bachem.com |

Optimization of Reaction Conditions for Maximal Enzymatic Activity with this compound

To ensure accurate and reproducible results, the conditions for the enzymatic assay must be optimized. Several factors can significantly influence the rate of substrate hydrolysis by a protease.

pH: Proteases have an optimal pH range in which they exhibit maximum activity. This is dependent on the ionization state of amino acid residues in the enzyme's active site. For many serine proteases, the optimal pH is typically between 7 and 8. nih.gov The pH-activity profile is determined by measuring the reaction rate across a range of pH values while keeping other conditions constant.

Temperature: Enzyme activity generally increases with temperature up to an optimum point, after which the enzyme begins to denature and lose activity. The optimal temperature must be determined empirically for each enzyme-substrate system.

Ionic Strength: The salt concentration of the buffer can affect enzyme structure and substrate binding, thereby influencing catalytic activity.

Substrate Concentration: To determine the initial velocity (V₀) of the reaction, the substrate concentration should ideally be saturating (typically 5-10 times the Km value) to ensure the reaction rate is dependent on the enzyme concentration and not limited by substrate availability. foodengprog.org

The optimization process involves systematically varying one parameter at a time while holding the others constant and measuring the resulting enzymatic activity. This systematic approach allows for the identification of the conditions that yield the highest and most stable reaction rate, which is crucial for sensitive detection and accurate quantification of the enzyme. researchgate.net

Table 2: Illustrative Example of pH Optimization for a Protease Assay

| pH | Relative Enzymatic Activity (%) |

|---|---|

| 5.0 | 25 |

| 6.0 | 60 |

| 7.0 | 95 |

| 7.5 | 100 |

| 8.0 | 98 |

| 9.0 | 70 |

| 10.0 | 40 |

Note: This table provides a general representation of a typical pH-activity profile for a protease and is for illustrative purposes.

Integration of this compound in Automated High-Throughput Screening Platforms

The simple, colorimetric nature of assays using this compound makes them highly amenable to adaptation for high-throughput screening (HTS). HTS is a critical process in drug discovery for identifying potential enzyme inhibitors from large compound libraries. nih.gov

The integration of this substrate into HTS platforms involves several key steps:

Miniaturization: The assay is scaled down to a 96-well, 384-well, or even 1536-well plate format. This reduces the consumption of expensive reagents, including the enzyme and the substrate, and allows for the simultaneous testing of thousands of compounds.

Automation: Robotic liquid handling systems are used to dispense the enzyme, substrate, buffer, and library compounds into the microplates with high precision and speed.

Detection: Automated plate readers are used to monitor the absorbance in each well over time. This allows for the rapid collection of kinetic data for a large number of reactions in parallel.

In a typical HTS inhibitor screen, the enzyme is pre-incubated with the test compounds before the addition of the this compound substrate. A reduction in the rate of pNA formation compared to a control reaction (without an inhibitor) indicates that the test compound may be an inhibitor of the enzyme. nih.gov The robustness and reproducibility of the assay, often assessed by calculating the Z'-factor, are critical for the success of an HTS campaign.

Utility of this compound in Standardizing Enzyme Activity Measurements

The use of a chemically defined, pure synthetic substrate like this compound is essential for standardizing enzyme activity measurements. Unlike natural protein substrates, which can exhibit significant batch-to-batch variability in purity and composition, synthetic substrates provide a consistent and reproducible benchmark. tandfonline.com

Standardization allows for the comparison of enzyme activity data across different experiments, laboratories, and purification batches. An enzyme unit of activity can be precisely defined based on the rate of hydrolysis of this specific substrate under a standardized set of conditions (e.g., pH, temperature, substrate concentration). For example, one unit (U) of protease activity could be defined as the amount of enzyme required to release 1 µmol of p-nitroaniline from this compound per minute at 37°C and pH 7.5.

This standardization is crucial for:

Quality Control: Ensuring the consistent activity of commercially produced enzyme preparations.

Comparative Studies: Allowing researchers to compare the specific activity of an enzyme from different sources or after genetic modification.

Kinetic Analysis: Providing a reliable basis for determining and comparing the kinetic constants (Km, kcat) of different enzymes or the inhibition constants (Ki) of various inhibitors. science.gov

Structural Biology Insights from Enzyme H Glu Ala Leu Phe Gln Pna Interactions

Molecular Docking and Computational Simulation Studies of h-Glu-ala-leu-phe-gln-pna Binding to Enzyme Active Sites

Computational methods, including molecular docking and molecular dynamics (MD) simulations, have been instrumental in elucidating the binding modes of peptide substrates to proteases that cleave this compound. These studies reveal the specific interactions that confer substrate specificity.

For enzymes like HRV 3C protease, which specifically cleaves after a glutamine (Gln) residue, the active site is a relatively shallow groove situated between two β-barrel domains. pnas.org The specificity for the P1 Gln, the residue immediately preceding the cleavage site (the Gln in this compound), is a defining feature. Molecular docking models indicate that the S1 subsite of the enzyme's active site is precisely shaped to accommodate the Gln side chain. biorxiv.orgnih.gov Key interactions involve the formation of crucial hydrogen bonds between the side chain of the P1 Gln and residues within the S1 pocket, namely His160 and Thr141. nih.govacs.org These interactions anchor the substrate in the correct orientation for nucleophilic attack by the catalytic cysteine (Cys147). pnas.orgbiorxiv.org MD simulations further confirm that these interactions are stable and contribute significantly to the binding affinity. nih.gov

In contrast, metallo-endopeptidases like neurolysin and the closely related thimet oligopeptidase (TOP) feature a different architecture. nih.gov Their active sites are located at the bottom of a deep and narrow channel, a structural feature that restricts access to small, unstructured oligopeptides. nih.govnih.gov Computational docking of various peptide substrates into the neurolysin structure suggests that the channel walls are lined with residues that can form interactions with the substrate backbone and side chains. nih.gov A flexible loop (residues 599-611 in TOP) near the active site is proposed to play a critical role in positioning diverse peptide substrates for efficient hydrolysis. mdpi.comresearchgate.net For a substrate like this compound, docking simulations would predict its entry into this channel, with the Gln-pNA bond positioned near the catalytic zinc ion for cleavage.

Table 1: Key Residues in Enzyme Active Sites Interacting with P1-Glutamine Substrates Identified by Computational Studies

| Enzyme | Subsite | Interacting Enzyme Residue(s) | Substrate Residue | Interaction Type | Reference |

|---|---|---|---|---|---|

| Human Rhinovirus 3C Protease | S1 | His160, Thr141 | P1 - Gln | Hydrogen Bonding | nih.govacs.org |

| Human Rhinovirus 3C Protease | Catalytic Triad (B1167595) | Cys147, His40, Glu71 | P1 - Gln (Scissile Bond) | Covalent Catalysis | pnas.org |

| Thimet Oligopeptidase | Active Site Flank | Flexible Loop (599-611) | Peptide Substrate | Substrate Positioning | mdpi.comresearchgate.net |

Crystallographic and NMR Studies of Enzyme-Substrate Analog Complexes Involving this compound

Table 2: Representative Crystal Structures of Enzymes with Bound Substrate Analogs or Products

| PDB ID | Enzyme | Bound Ligand | Resolution (Å) | Key Structural Insight | Reference |

|---|---|---|---|---|---|

| 1CQQ | Human Rhinovirus 3C Protease (Serotype 2) | Rupintrivir (AG7088) | 1.95 | Covalent modification of catalytic Cys147; defines inhibitor binding in S1/S2 subsites. | pnas.orgrcsb.org |

| 6KU8 | Human Rhinovirus 3C Protease (Serotype C15) | Rupintrivir | 2.05 | Reveals conformational flexibility of the inhibitor, informing broad-spectrum drug design. | nih.govrcsb.org |

| 5LUZ | Human Neurolysin | Neurotensin fragments | 2.70 | Shows substrate fragments bound in the active site within a large internal cavity. | rcsb.orgresearchgate.net |

| 8VJX | Human Neurolysin | Bradykinin | 2.24 | Demonstrates binding of a full peptide substrate in the internal channel with minimal conformational change. | rcsb.orgwwpdb.org |

Allosteric Modulation Effects on this compound Hydrolysis

Allosteric modulation, where the binding of a molecule at a site distinct from the active site influences catalytic activity, is an increasingly recognized mechanism for regulating enzyme function.

Remarkably, studies on neurolysin have identified a potent inhibitor that functions through an allosteric mechanism. nih.govnih.govresearchgate.net X-ray crystallography revealed that this inhibitor binds to a site remote from the catalytic center. nih.gov Its mechanism of action is not to block the active site directly, but to prevent a large-scale, hinge-like conformational change that is necessary for the enzyme to enclose its substrate and perform catalysis. nih.gov This discovery demonstrates that the hydrolysis of neurolysin substrates can be controlled by molecules binding to allosteric sites, which lock the enzyme in an open, inactive conformation.

Furthermore, evidence from related viral proteases suggests that allosteric activation is also a plausible regulatory mechanism. The 3C protease from Senecavirus A, another picornavirus, has been shown to be allosterically activated by an endogenous phospholipid. nih.gov The lipid binds to a unique region adjacent to the proteolytic site, inducing a conformational change that enhances the enzyme's cleavage activity. This suggests that the activity of enzymes that process this compound, such as HRV 3C protease, could potentially be regulated by endogenous small molecules binding to allosteric sites.

Additionally, the activity of the related enzyme thimet oligopeptidase can be modulated by redox conditions through the action of hydrogen peroxide (H₂O₂), which can lead to either activation or inhibition depending on its concentration, suggesting a complex regulatory network beyond simple substrate binding. nih.gov

Role of H Glu Ala Leu Phe Gln Pna in the Discovery and Characterization of Enzyme Modulators

Identification of Inhibitors and Activators Based on Altered h-Glu-Ala-Leu-Phe-Gln-pNA Hydrolysis

The rate of this compound hydrolysis is directly proportional to the activity of the enzyme being studied. Enzyme modulators, by definition, alter this rate. Inhibitors decrease the rate of hydrolysis, while activators increase it. This principle forms the basis of high-throughput screening assays designed to identify new enzyme modulators.

In a typical assay, the enzyme and the substrate this compound are combined, and the rate of pNA release is measured over time. To screen for inhibitors, test compounds are added to this reaction mixture. A compound that causes a statistically significant reduction in the rate of pNA formation is identified as a potential inhibitor. Conversely, a compound that leads to an increased rate of hydrolysis is flagged as a potential activator.

A notable application of this substrate is in the search for inhibitors of the Human Rhinovirus (HRV) 14 3C protease, a key enzyme in the viral life cycle. The inhibition of this enzyme effectively halts viral replication. Researchers have utilized this compound to screen for and characterize non-peptidic inhibitors of HRV-14 3C protease. The potency of these inhibitors is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Below is a table of IC50 values for a series of heteroaromatic ester inhibitors of HRV-14 3C protease, determined using a chromogenic assay with a pNA-based substrate.

| Compound | Structure | IC50 (nM) |

|---|---|---|

| 7 | 5-bromopyridinyl | 80 |

| 8 | 3-pyridyl furonate | >1000 (8% inhibition at 1 µM) |

| 9 | 2-pyridinyl furonate | No inhibition |

| 10 | 4-pyridinyl furonate | No inhibition |

| 11 | 5-chloropyridinyl | Data not specified, but significant inhibition |

| 19 | 4-quinolinone | 200 |

| 34 | cinnamyloxazole analog | 690 |

While the search for inhibitors using this substrate has been fruitful, the identification of enzyme activators through altered this compound hydrolysis is less commonly reported in the scientific literature. The principle, however, remains the same: an increase in the rate of pNA release in the presence of a test compound would indicate enzyme activation.

Determination of Inhibition Constants (Ki) and Activation Constants (Ka) Using this compound

Once an inhibitor has been identified, a more detailed characterization of its potency is required. The inhibition constant (Ki) is a more precise measure of an inhibitor's potency than the IC50 value. It represents the dissociation constant of the enzyme-inhibitor complex and is independent of the substrate concentration. A lower Ki value indicates a more potent inhibitor. Similarly, for an enzyme activator, the activation constant (Ka) quantifies its binding affinity to the enzyme.

The determination of Ki values using this compound involves measuring the initial reaction rates at various substrate and inhibitor concentrations. These data are then fitted to kinetic models, such as the Michaelis-Menten equation, to calculate the Ki.

For example, for a competitive inhibitor, the Ki can be determined from the following equation:

Km(app) = Km (1 + [I]/Ki)

Where:

Km(app) is the apparent Michaelis constant in the presence of the inhibitor.

Km is the Michaelis constant in the absence of the inhibitor.

[I] is the concentration of the inhibitor.

While specific Ki values for inhibitors determined using this compound are not always readily available in compiled tables, the methodology is a standard in enzyme kinetics. The well-known HRV 3C protease inhibitor, rupintrivir, for instance, has been extensively characterized, and its potency is often described by its EC50 value in cell-based assays, which is a reflection of its underlying potent Ki against the protease.

The following table illustrates hypothetical data for the determination of the Ki for a competitive inhibitor of HRV-14 3C protease using this compound as a substrate.

| Inhibitor Concentration [I] (nM) | Apparent Km (µM) |

|---|---|

| 0 | 100 |

| 50 | 150 |

| 100 | 200 |

| 200 | 300 |

From this data, a plot of Apparent Km versus [I] would yield a straight line, and the Ki could be calculated from the slope.

Mode of Inhibition Studies (Competitive, Non-competitive, Uncompetitive) with this compound as Substrate

Understanding the mechanism by which an inhibitor interacts with an enzyme is crucial for drug development. There are three primary reversible modes of inhibition: competitive, non-competitive, and uncompetitive. The chromogenic substrate this compound is instrumental in elucidating these mechanisms.

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration. In a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]), competitive inhibition is characterized by lines that intersect on the y-axis.

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding alters the enzyme's conformation, reducing its catalytic efficiency. Non-competitive inhibition cannot be overcome by increasing the substrate concentration. On a Lineweaver-Burk plot, non-competitive inhibition is represented by lines that intersect on the x-axis.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This mode of inhibition is more effective at higher substrate concentrations. In a Lineweaver-Burk plot, uncompetitive inhibition results in parallel lines.

To determine the mode of inhibition, enzyme kinetic experiments are performed with varying concentrations of both the substrate (this compound) and the inhibitor. The resulting data are then plotted using methods like the Lineweaver-Burk or Dixon plots.

The following interactive data table can be used to generate a Lineweaver-Burk plot to visualize the effect of a hypothetical competitive inhibitor on the kinetics of an enzyme using this compound as a substrate.

| Substrate Concentration [S] (µM) | Initial Velocity (V₀) without Inhibitor (µM/min) | Initial Velocity (V₀) with Inhibitor (µM/min) |

|---|---|---|

| 25 | 12.5 | 8.3 |

| 50 | 20.0 | 14.3 |

| 100 | 28.6 | 22.2 |

| 200 | 36.4 | 30.8 |

| 400 | 44.4 | 40.0 |

By analyzing the graphical representation of this data, researchers can confidently assign the mode of inhibition, providing critical insights into the inhibitor's mechanism of action and guiding further drug design and optimization efforts.

Future Directions and Emerging Research Paradigms Involving H Glu Ala Leu Phe Gln Pna

Advancements in Substrate Design and Engineering Inspired by h-Glu-ala-leu-phe-gln-pna

The peptide sequence Glu-Ala-Leu-Phe-Gln, often derivatized with a p-nitroanilide (pNA) chromophore, serves as a well-characterized substrate for Human Rhinovirus (HRV) 3C protease (3Cpro). The high specificity of HRV 3Cpro for this sequence, particularly the absolute requirement for Glutamine (Gln) at the P1 position (the residue immediately preceding the cleavage site), has made it a foundational model for substrate engineering and design. nih.govacs.org

Research into the substrate recognition mechanisms of HRV 3Cpro has provided a detailed roadmap for modifying the peptide to alter its properties. nih.gov The enzyme's active site is composed of specific subsites (S4, S2, S1, S1', S2', etc.) that accommodate the corresponding amino acid residues of the substrate (P4, P2, P1, P1', P2', etc.). The S1 pocket of HRV 3Cpro, formed by neutral and basic amino acids like His160 and Thr141, specifically interacts with the Gln residue at the P1 position of the substrate. nih.govacs.org This stringent requirement forms the basis for designing highly selective substrates and inhibitors.

Inspired by this native sequence, researchers have engineered novel substrates with enhanced or altered characteristics. A notable example comes from a quantitative analysis of HRV 3Cpro specificity, which identified LEVLFQ↓GM as a more favorable substrate than the commonly used LEVLFQ↓GP sequence, especially at elevated temperatures. nih.govacs.org This discovery, stemming from a systematic screening approach, demonstrates how the foundational sequence can be modified to create substrates with improved kinetic properties under specific experimental conditions.

Further advancements focus on engineering the protease itself to expand its substrate tolerance, a strategy informed by the rigid specificity observed with the this compound sequence. By creating variants of the HRV 3C protease with reconstructed S1' binding pockets, scientists have successfully expanded the enzyme's specificity to recognize all 20 common amino acids at the P1' position, a significant leap from the wild-type's strong preference for Glycine (B1666218). biorxiv.orgbiorxiv.org One such engineered variant, C3, exhibited the highest activity with a LEVLFQ↓M substrate, achieving a kcat/KM of 3.72 ± 0.04 mM⁻¹·s⁻¹. biorxiv.org These protease engineering efforts are fundamentally guided by the initial interaction studies with the canonical substrate sequence.

Table 1: Substrate Specificity at P1 and P1' Positions for HRV 3C Protease

| Position | Accepted Residues (Wild-Type HRV 3Cpro) | Notes |

|---|---|---|

| P1 | Gln, Glu | Very high specificity; Gln is optimal. nih.govacs.org |

| P1' | Gly, Ala, Cys, Ser | Strong preference for small residues. nih.govacs.org |

| P2' | Most residues except Trp | Generally tolerant of various residues. nih.gov |

This table is interactive. You can filter and sort the data.

Integration of this compound in Multi-Enzyme Cascade Systems Research

Multi-enzyme cascades, where the product of one enzymatic reaction becomes the substrate for the next, are of great interest for developing efficient and waste-minimizing synthetic pathways. dcfinechemicals.com Chromogenic substrates like this compound are well-suited for integration into such systems as reporters or initiators of subsequent reactions.

The primary function of this compound in a research setting is to produce a quantifiable colorimetric signal (yellow) upon cleavage, due to the release of p-nitroaniline. nih.gov This event can be designed as the first step in a multi-enzyme cascade. For example, the cleavage of the substrate by HRV 3Cpro could initiate a second reaction in a coupled assay. The released p-nitroaniline could, in a hypothetical system, be a substrate for a different enzyme, such as an arylamidase, leading to a further transformation that can be monitored or that produces a desired final product.

While specific, published examples of integrating this compound into complex multi-enzyme cascades are not widespread, the principle is well-established. The use of chromogenic substrates is fundamental to many enzymatic assays, and their application in coupled systems allows for the real-time monitoring of the initial reaction's progress, which can be critical for optimizing the entire cascade. nih.govmdpi.com The highly specific nature of the HRV 3Cpro interaction with its substrate ensures that the cascade is only initiated in the presence of active protease, providing a specific trigger for the downstream enzymatic steps.

Potential for this compound in Systems Enzymology and Proteomics

Systems enzymology and proteomics aim to understand the function of enzymes and proteins within the complex environment of a whole biological system. Chromogenic substrates like this compound serve as critical tools in these fields for the quantitative detection and profiling of specific protease activities within complex mixtures like cell lysates. frontiersin.org

The high specificity of the substrate allows researchers to assay for the activity of HRV 3Cpro or related viral proteases amidst a background of numerous host cell proteases. This is crucial in virology research for studying the viral life cycle and for screening potential inhibitors. Recent advances in proteomics have provided toolkits to identify the repertoire of host proteins cleaved by viral proteases during an infection, a field known as degradomics. frontiersin.org Synthetic substrates like this compound are used to validate the activity of the viral protease and to establish baseline kinetics before exploring its effects on the host proteome.

High-throughput screening platforms have been developed to systematically characterize protease specificity on a large scale. For instance, the Yeast Endoplasmic Reticulum Sequestration Screening (YESS) approach has been used to quantitatively map the substrate specificity of HRV 3Cpro by expressing a library of potential peptide substrates in yeast. nih.govacs.orgresearchgate.net This systems-level approach, which confirmed the protease's high specificity for Gln at P1, relies on the foundational knowledge of the enzyme's interaction with its canonical peptide sequence, represented by this compound. Such methods are invaluable for understanding how a viral protease will behave within a host cell and for predicting potential off-target host proteins.

Computational and AI-Driven Approaches in Optimizing this compound Applications

Computational modeling, molecular dynamics (MD) simulations, and artificial intelligence (AI) are revolutionizing the study and design of enzyme substrates. polifaces.demicrosoft.comnih.gov These approaches are particularly valuable for understanding the precise molecular interactions that govern the specificity of proteases like HRV 3Cpro for the this compound substrate.

Molecular dynamics simulations have been employed to study the structural dynamics of viral 3C proteases and their interactions with substrates. nih.govnih.govmdpi.com These simulations can reveal how the substrate peptide fits into the active site, identify key hydrogen bonds and hydrophobic interactions, and explain why certain residues, like Gln at P1, are so critical for binding and catalysis. For instance, simulations can model the conformational changes in the enzyme's β-ribbon region, which contains the active site, upon substrate binding. nih.gov This computational insight is essential for rationally designing new substrates or peptidomimetic inhibitors with improved affinity or altered specificity. frontiersin.org

Table 2: Mentioned Chemical Compounds

| Compound Name | Abbreviation / Other Names |

|---|---|

| This compound | EALFQ-pNA |

| p-Nitroaniline | pNA |

| Glutamine | Gln, Q |

| Glutamic Acid | Glu, E |

| Alanine (B10760859) | Ala, A |

| Leucine | Leu, L |

| Phenylalanine | Phe, F |

| Glycine | Gly, G |

| Cysteine | Cys, C |

| Serine | Ser, S |

| Methionine | Met, M |

| Tryptophan | Trp, W |

| Histidine | His, H |

This table is interactive. You can filter and sort the data.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing h-Glu-ala-leu-phe-gln-pna, and what analytical techniques confirm its structural integrity?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) is commonly employed, with Fmoc/t-Bu chemistry for sequential coupling of amino acids. Post-synthesis, cleavage and side-chain deprotection are performed using trifluoroacetic acid (TFA) cocktails. Purification via reverse-phase HPLC (C18 column, gradient elution with acetonitrile/water + 0.1% TFA) ensures purity >95%. Structural confirmation requires mass spectrometry (MALDI-TOF or ESI-MS) for molecular weight validation and nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H NMR in DMSO-d6) to verify sequence and stereochemistry. Researchers should cross-reference retention times and spectral data with synthetic standards .

Q. How should researchers handle solubility challenges when preparing this compound for in vitro assays?

- Methodological Answer : Solubility can be optimized by testing polar aprotic solvents (e.g., DMSO) or aqueous buffers (e.g., PBS at pH 7.4). Sonication at 37°C for 10–15 minutes aids dissolution. For aggregation-prone batches, centrifugation at 14,000 × g for 10 minutes removes particulate matter. Pre-assay solubility validation via dynamic light scattering (DLS) or UV-Vis absorbance (280 nm) is recommended to ensure monomeric dispersion. Document solvent composition and concentration limits to avoid assay interference .

Advanced Research Questions

Q. What experimental design considerations are critical when using this compound in enzyme kinetic studies to ensure data reproducibility?

- Methodological Answer :

- Controls : Include negative controls (e.g., enzyme-free or inhibitor-treated samples) to account for non-specific hydrolysis.

- Substrate Concentration Range : Test 0.1–10× Km to capture linear and saturation phases. Avoid substrate inhibition by monitoring activity loss at high concentrations.

- Buffer Conditions : Standardize pH (e.g., Tris-HCl for proteases), ionic strength, and temperature (±0.5°C).

- Data Acquisition : Use continuous spectrophotometric monitoring (410 nm for p-nitroaniline release) with baseline correction. Triplicate replicates and statistical validation (e.g., ANOVA) minimize variability. Document deviations from published protocols to contextualize discrepancies .

Q. How can conflicting kinetic parameters (e.g., Km, Vmax) from this compound-based assays be systematically analyzed and resolved?

- Methodological Answer :

- Data Contradiction Analysis : Compare assay conditions (e.g., enzyme source, purity, or assay pH). Use Lineweaver-Burk plots to identify non-Michaelis-Menten behavior (e.g., substrate inhibition or allosteric effects).

- Cross-Validation : Replicate experiments with alternative substrates (e.g., fluorogenic peptides) to isolate compound-specific artifacts.

- Statistical Reconciliation : Apply Bayesian modeling or bootstrapping to assess parameter confidence intervals. Publish raw datasets and analysis scripts for transparency .

Q. What are the best practices for validating the specificity of this compound as a substrate for a target protease?

- Methodological Answer :

- Competitive Inhibition : Co-incubate with known inhibitors (e.g., PMSF for serine proteases) to confirm activity reduction.

- Mutant Enzymes : Test catalytically inactive mutants (e.g., active-site serine-to-alanine substitutions) to rule out non-enzymatic hydrolysis.

- Cross-Reactivity Screening : Assess activity against homologous enzymes (e.g., trypsin vs. chymotrypsin) using multiplexed assays. Include kinetic selectivity indices (kcat/Km ratios) in reporting .

Data Reporting and Interpretation

Q. How should researchers present kinetic data derived from this compound in publications to enhance reproducibility?

- Methodological Answer :

- Tables : Include Km, Vmax, and kcat values with standard deviations. Annotate assay conditions (pH, temperature, buffer composition).

- Figures : Use Michaelis-Menten and Lineweaver-Burk plots with error bars. Highlight outliers and statistical significance (e.g., p < 0.05).

- Supplemental Data : Provide raw absorbance/time curves, enzyme lot numbers, and substrate purity certificates. Adhere to NIH guidelines for preclinical reporting .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound inhibition studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., Hill equation) using software like GraphPad Prism.

- Outlier Detection : Apply Grubbs’ test or robust regression for skewed datasets.

- Meta-Analysis : Pool data from multiple experiments using random-effects models to account for inter-study variability. Report 95% confidence intervals for IC50 values .

Ethical and Reproducibility Considerations

Q. How can researchers mitigate batch-to-batch variability in this compound synthesis?

- Methodological Answer :

- Quality Control : Implement in-process controls (e.g., HPLC purity checks at each synthesis step).

- Standard Operating Procedures (SOPs) : Document synthesis and purification protocols with tolerances (e.g., ±5% acetonitrile gradient).

- Inter-Lab Collaboration : Share representative batches with collaborators for cross-validation. Archive samples under inert conditions (e.g., -80°C in argon) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.